molecular formula C7H7NO2S B2364675 N-(2-formylthiophen-3-yl)acetamide CAS No. 53827-35-3

N-(2-formylthiophen-3-yl)acetamide

Cat. No. B2364675
CAS RN: 53827-35-3
M. Wt: 169.2
InChI Key: MVVJMHXGMCIHNE-UHFFFAOYSA-N
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Description

N-(2-formylthiophen-3-yl)acetamide (FTPA) is an organic compound that has been used in a variety of scientific research applications. It is a formylated thiophene compound with a molecular weight of 166.24 g/mol, and is composed of a carbon, hydrogen, nitrogen, and sulfur atom. FTPA has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Spectroscopic and Quantum Mechanical Studies : N-(2-formylthiophen-3-yl)acetamide analogs like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have been synthesized for spectroscopic studies. These compounds show potential as photosensitizers in dye-sensitized solar cells due to their good light-harvesting efficiency. Additionally, their non-linear optical activity has been investigated, revealing varying hyperpolarizability values. Molecular docking studies have also been conducted to understand the binding interactions of these compounds with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Synthesis and Structural Investigation for Antioxidant and Antimicrobial Properties

  • Novel Heterocyclic Amide Derivatives : The synthesis of novel compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has been explored. These compounds exhibit moderate antioxidant activity and significant antimicrobial properties against various bacterial strains and yeasts, indicating their potential in pharmacological applications (Cakmak et al., 2022).

DNA-Binding Polymers and Gene Delivery

  • Cationic Polythiophenes for Theranostic Applications : A water-soluble cationic polythiophene derivative has been synthesized for potential use as a theranostic gene delivery vehicle. This demonstrates the compound's potential in gene therapy and diagnostic applications (Carreon et al., 2014).

properties

IUPAC Name

N-(2-formylthiophen-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-5(10)8-6-2-3-11-7(6)4-9/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVJMHXGMCIHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-formylthiophen-3-yl)acetamide

CAS RN

53827-35-3
Record name N-(2-formylthiophen-3-yl)acetamide
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